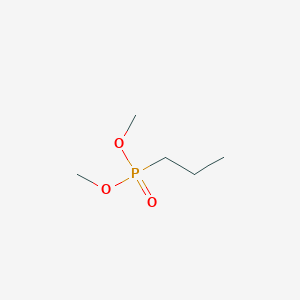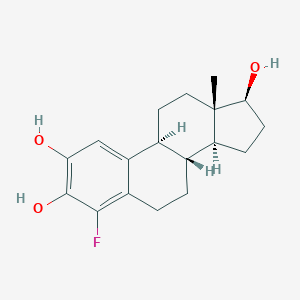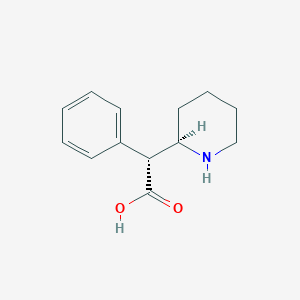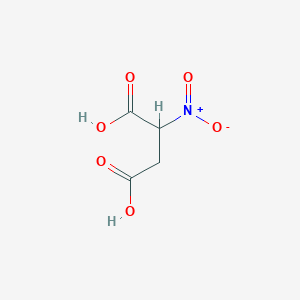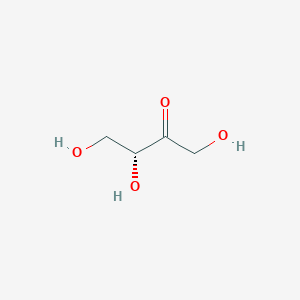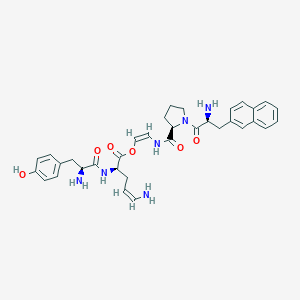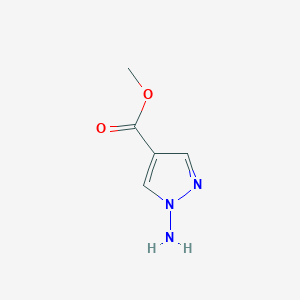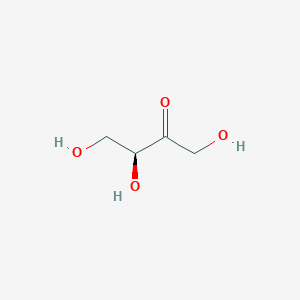
Toltrazuril sulfóxido
Descripción general
Descripción
Toltrazuril sulfoxide is a short-lived intermediary metabolite of Toltrazuril . It can be metabolized to the reactive toltrazuril sulfone (TZR-SO2) in vivo . Toltrazuril is an antiprotozoal agent that acts upon Coccidia parasites .
Synthesis Analysis
Toltrazuril is absorbed and rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then further metabolized to the reactive toltrazuril sulfone (TZR-SO2) . The use of dimethylsulfoxide (DMSO) has been shown to increase the oral bioavailability of toltrazuril sulfone (Ponazuril) threefold, relative to oral administrations of toltrazuril sulfone suspended in water .
Molecular Structure Analysis
The molecular structure of Toltrazuril sulfoxide is very similar to Ponazuril, which is a metabolite of Toltrazuril . Toltrazuril is about 50% absorbed after oral administration then highest concentrations are found in the liver where it is rapidly metabolized into the sulfone derivative Ponazuril .
Chemical Reactions Analysis
Toltrazuril is metabolized through gradual sulfoxidation to its sulfoxide and sulfone metabolites . A fast liquid chromatography (LC)–tandem mass spectrometry (MS/MS) method was developed for the analysis of toltrazuril, a coccidiostatic drug, and its metabolites in meat food products .
Physical and Chemical Properties Analysis
Toltrazuril sulfoxide has a molecular weight of 441.38 . It is a solid substance . The solubility of Toltrazuril in DMSO is 70 mg/mL .
Aplicaciones Científicas De Investigación
Medicina Veterinaria: Tratamiento de la Coccidiosis en Lechones
Toltrazuril sulfóxido: se utiliza principalmente en medicina veterinaria para el tratamiento de la coccidiosis en lechones. Esta enfermedad parasitaria, causada por Cystoisospora suis, provoca diarrea y un crecimiento deficiente. El compuesto se administra por vía oral o intramuscular, y los estudios demuestran que la aplicación intramuscular da como resultado concentraciones más altas y sostenidas del fármaco en plasma, tejido intestinal y contenido intestinal . Esto es crucial para el control efectivo del parásito en su sitio de predilección principal, el yeyuno.
Farmacocinética: Absorción y Distribución
La investigación sobre la farmacocinética de This compound revela sus patrones de absorción y distribución en los tejidos animales. Después de la administración, se metaboliza rápidamente a su forma activa, con concentraciones máximas observadas en sangre y tejidos intestinales. Esta información es vital para determinar las dosis y las vías de administración apropiadas para obtener la máxima eficacia .
Química de los Fármacos Antiparasitarios
This compound: juega un papel significativo en la química de los fármacos antiparasitarios. Su capacidad para acumularse en tejidos específicos donde los parásitos son prevalentes lo convierte en un componente potente de la medicación antiparasitaria. La estabilidad química y la reactividad del compuesto también son áreas de investigación en curso, contribuyendo al desarrollo de nuevos agentes antiparasitarios .
Salud Animal y Crecimiento
Más allá del tratamiento de la coccidiosis, This compound contribuye a la salud y el crecimiento general de los animales. Al controlar las infecciones parasitarias, ayuda a prevenir los impactos negativos asociados en el aumento de peso y el rendimiento, lo que apoya la viabilidad económica de la cría de ganado .
Desarrollo de Medicamentos Veterinarios
El estudio de This compound tiene implicaciones para el desarrollo de medicamentos veterinarios. Su perfil farmacológico, incluidas sus vías metabólicas y su larga vida media, informa el diseño de nuevos medicamentos que pueden proporcionar protección prolongada contra infecciones parasitarias en animales .
Actividad Anticoccidial en Aves de Corral
En las aves de corral, This compound se utiliza para combatir la coccidiosis, una causa común de morbilidad y mortalidad. Su eficacia contra todas las etapas de desarrollo intracelular del parásito lo convierte en una herramienta valiosa para mejorar la salud y la productividad avícola .
Seguridad Alimentaria y Análisis de Residuos
El uso de This compound en animales productores de alimentos exige investigación sobre sus residuos en tejidos comestibles. Garantizar que los niveles de fármacos permanezcan dentro de límites seguros es esencial para la seguridad alimentaria y el cumplimiento de las normas reglamentarias .
Farmacología Comparativa
Los estudios comparativos de This compound en diferentes especies proporcionan información sobre su comportamiento farmacológico. Esta investigación ayuda a comprender las respuestas específicas de las especies al fármaco y a optimizar su uso en diversas poblaciones animales .
Mecanismo De Acción
Target of Action
Toltrazuril Sulfoxide, a transient intermediary metabolite of Toltrazuril, targets Coccidia parasites . Coccidia are intracellular parasites that cause significant economic losses in livestock due to diseases like coccidiosis .
Mode of Action
Toltrazuril Sulfoxide acts by interfering with the nuclear division of the coccidial cell, affecting the mitochondrial respiratory chain, and disrupting the respiratory and metabolic functions of the parasite . This interaction results in the inhibition of the parasite’s intracellular developmental stages, including those of schizogony and gametogony .
Biochemical Pathways
Toltrazuril is metabolized to Toltrazuril Sulfoxide, which is then further metabolized to the reactive Toltrazuril Sulfone . These metabolic transformations are crucial for the compound’s antiprotozoal activity.
Pharmacokinetics
Following oral administration, Toltrazuril is rapidly absorbed and converted to Toltrazuril Sulfoxide, which is then metabolized to Toltrazuril Sulfone . The mean plasma concentrations of Toltrazuril peak at around 4-5 hours after dosing . Toltrazuril Sulfone, the final metabolite, is more slowly eliminated, with average half-lives of 231 and 245 hours . This prolonged elimination half-life could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .
Result of Action
The action of Toltrazuril Sulfoxide results in the inhibition of the intracellular developmental stages of the Coccidia parasites . This leads to the disruption of the parasite’s life cycle, thereby preventing the occurrence of coccidiosis in the host organism .
Action Environment
The action, efficacy, and stability of Toltrazuril Sulfoxide can be influenced by various environmental factors. For instance, the compound’s concentration in plasma and its rate of metabolism can vary depending on the dosage and the method of administration
Safety and Hazards
Toltrazuril sulfoxide should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Toltrazuril is a symmetrical tiazinetrione compound. It is active against all intracellular developmental stages including those of schizogony and gametogony . In the future, more research is needed to understand the disposition kinetics of toltrazuril and its major metabolites in different animals and the impact of these drugs on the environment .
Análisis Bioquímico
Biochemical Properties
Toltrazuril Sulfoxide plays a crucial role in biochemical reactions. It is rapidly converted from Toltrazuril and then further metabolized to the reactive Toltrazuril Sulfone
Cellular Effects
Toltrazuril Sulfoxide has significant effects on various types of cells and cellular processes. It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Toltrazuril Sulfoxide involves its transformation from Toltrazuril and its further metabolism to Toltrazuril Sulfone . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toltrazuril Sulfoxide change over time. It is noted for its prolonged elimination half-life, which could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection
Dosage Effects in Animal Models
The effects of Toltrazuril Sulfoxide vary with different dosages in animal models . For instance, following a single oral administration of Toltrazuril at 10 and 20 mg/kg to male pigs, the mean Toltrazuril concentration in plasma peaked at different levels
Metabolic Pathways
Toltrazuril Sulfoxide is involved in specific metabolic pathways. It is a metabolite of Toltrazuril and is further metabolized to Toltrazuril Sulfone
Transport and Distribution
Toltrazuril Sulfoxide is transported and distributed within cells and tissues . It is known to accumulate in the jejunum, the primary predilection site of C. suis, independently of the administration route
Propiedades
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYIPKCLAUFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437844 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-15-5 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




